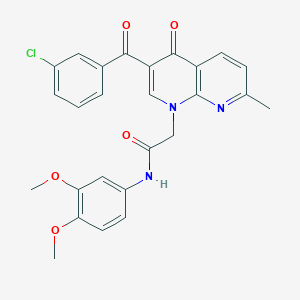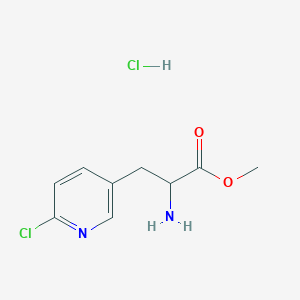
2-((5-chloro-1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-chloro-1-(2-((2-chloro-6-methylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C18H18Cl2N4O3S and its molecular weight is 441.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
This compound, due to its complex chemical structure, is involved in the synthesis of various pharmacologically active molecules. Research has shown its utility in creating compounds with significant anti-inflammatory, antimicrobial, and antifungal activities. For instance, synthesis techniques have evolved to generate derivatives with promising biological activities, highlighting the versatility of this compound in drug development.
The synthesis and evaluation of related compounds have led to the discovery of molecules with potent antimicrobial and antifungal properties. These synthesized compounds have been assessed against a range of microbial species, showcasing their potential in combating infectious diseases (Gul et al., 2017; Hossan et al., 2012).
The compound's role extends to the synthesis of novel thiazolidinone and acetidinone derivatives, which have shown antimicrobial activity, further emphasizing the compound's utility in generating new therapeutic agents (Mistry, Desai, & Intwala, 2009).
Anticonvulsant and Muscle Relaxant Activities
Research into derivatives of this compound has also uncovered potential anticonvulsant and muscle relaxant properties. These findings suggest possible applications in treating neurological disorders and conditions requiring muscle relaxation.
- Studies have identified derivatives showing significant anticonvulsant activity, comparable to standard drugs like phenytoin and diazepam, as well as notable muscle relaxant effects. This opens up avenues for their use in treating epilepsy and muscle spasticity (Sharma et al., 2013).
Exploration in Antioxidant and Anti-inflammatory Agents
The compound has also been explored as a precursor in synthesizing molecules with antioxidant and anti-inflammatory capabilities. These properties are crucial in developing treatments for chronic conditions associated with oxidative stress and inflammation.
- Novel derivatives synthesized from this compound have demonstrated profound antioxidant potential, indicating their role in managing oxidative stress-related disorders (Kumar et al., 2011).
Propiedades
IUPAC Name |
2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2-chloro-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-10-3-2-4-12(19)17(10)23-14(25)8-24-18(27)16(20)13(7-21-24)28-9-15(26)22-11-5-6-11/h2-4,7,11H,5-6,8-9H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYMBCMVPFYHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)C(=C(C=N2)SCC(=O)NC3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

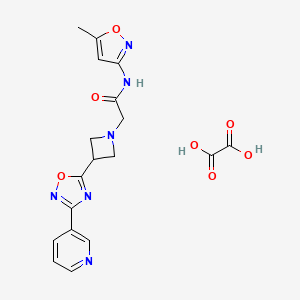
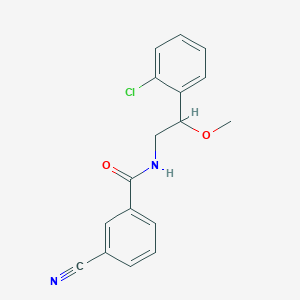

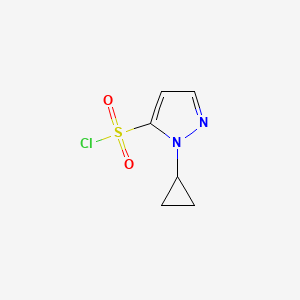
![Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2824676.png)
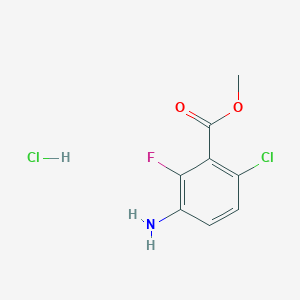
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824681.png)
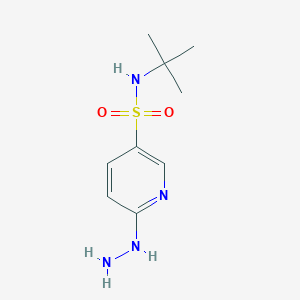
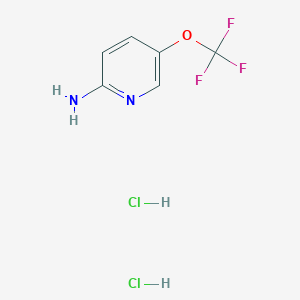

![6-[(4-Hydroxypiperidin-1-yl)sulfonyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2824689.png)
![N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2824691.png)
